molecular formula C18H18ClNOS B1613897 4'-Chloro-2-thiomorpholinomethyl benzophenone CAS No. 898781-76-5

4'-Chloro-2-thiomorpholinomethyl benzophenone

Cat. No. B1613897
CAS RN: 898781-76-5
M. Wt: 331.9 g/mol
InChI Key: OEYURYYFXMYYIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

4’-Chloro-2-thiomorpholinomethyl benzophenone can be synthesized via Friedel-Crafts acylation from toluene and 4-chlorobenzoyl chloride. The reaction yields the desired compound .


Molecular Structure Analysis

The molecular structure of 4’-Chloro-2-thiomorpholinomethyl benzophenone consists of a benzophenone core with a thiomorpholinomethyl group and a chlorine substituent. The compound’s molecular weight is 331.86 g/mol .


Chemical Reactions Analysis

Upon exposure to UV light, 4’-Chloro-2-thiomorpholinomethyl benzophenone can undergo photoreduction to form its corresponding benzopinacol. This transformation has been confirmed by IR spectroscopy and crystalline H NMR .


Physical And Chemical Properties Analysis

  • Safety Hazards : Classified as carcinogenic (Category 1B), toxic to organs (liver, kidney), and harmful to aquatic life (both acute and chronic effects) .

Scientific Research Applications

Synthesis and Reactivity

One study details the synthesis of novel benzophenone derivatives, including morpholino and thiomorpholino benzophenones, demonstrating potent cytotoxic activity against P388 murine leukemia and PC-6 human lung carcinoma cells in vitro. These compounds, when administered intraperitoneally, showed significant antitumor activity against malignant ascites caused by intraperitoneal inoculation of P388 cells in mice, indicating potential applications in cancer treatment (Kumazawa et al., 1997).

Photophysical Properties and Applications

Research into the photochemistry of benzophenone (BP) photophores, which share a core structural similarity with 4'-Chloro-2-thiomorpholinomethyl benzophenone, reveals their wide applications in biological chemistry, bioorganic chemistry, and material science. The unique photochemical properties of BP photophores allow for light-directed covalent attachment processes, useful in binding/contact site mapping, molecular target identification, proteome profiling, bioconjugation, and surface grafting. This suggests potential uses of 4'-Chloro-2-thiomorpholinomethyl benzophenone in similar applications, leveraging its photophysical properties (Dormán et al., 2016).

Environmental and Detoxification Applications

Another study focuses on the environmental-friendly fabrication of tertiary amine-functionalized adsorption resins for removing benzophenone-4 from water. This research underscores the importance of developing cost-effective, high-capacity adsorption methods for water purification, hinting at the potential environmental applications of 4'-Chloro-2-thiomorpholinomethyl benzophenone in detoxifying water contaminants (Zhou et al., 2018).

Safety and Hazards

4’-Chloro-2-thiomorpholinomethyl benzophenone poses safety risks, including carcinogenicity and toxicity to organs. Proper handling precautions are essential to minimize exposure .

properties

IUPAC Name

(4-chlorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNOS/c19-16-7-5-14(6-8-16)18(21)17-4-2-1-3-15(17)13-20-9-11-22-12-10-20/h1-8H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYURYYFXMYYIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643817
Record name (4-Chlorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898781-76-5
Record name (4-Chlorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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